3-chloro-N-(2,4-dimethoxyphenyl)propanamide
Description
Halogen Positional Isomerism
2-Chloro-N-(2,4-dimethoxyphenyl)propanamide (CAS 956576-38-8) differs in chlorine placement (C-2 vs. C-3). This positional shift alters:
- Electronic Effects : C-2 chlorine increases inductive withdrawal, enhancing electrophilicity of the adjacent carbonyl.
- Steric Profile : C-2 chlorine introduces greater steric hindrance near the amide group, potentially affecting reaction rates in nucleophilic substitutions.
Table 3: Halogen Positional Isomer Comparison
Substituent Variation on the Phenyl Ring
3-Chloro-N-(3,4-dimethylphenyl)propanamide (CAS 5446-25-3) replaces methoxy groups with methyl substituents. This change:
- Reduces Polarity : Methyl groups are less electron-donating than methoxy, lowering PSA and increasing lipophilicity.
- Alters Reactivity : Dimethyl substituents may hinder hydrogen bonding, affecting solubility and bioactivity.
Table 4: Phenyl Substituent Comparison
Properties
IUPAC Name |
3-chloro-N-(2,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-8-3-4-9(10(7-8)16-2)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZXCZHTVPOSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409279 | |
| Record name | 3-chloro-N-(2,4-dimethoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349097-71-8 | |
| Record name | 3-chloro-N-(2,4-dimethoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The primary synthetic route to 3-chloro-N-(2,4-dimethoxyphenyl)propanamide involves the acylation of 2,4-dimethoxyaniline with 3-chloropropanoyl chloride. This method is consistent with classical amide bond formation techniques used for related compounds.
$$
\text{2,4-dimethoxyaniline} + \text{3-chloropropanoyl chloride} \xrightarrow[\text{0-5°C}]{\text{Base, Solvent}} \text{this compound}
$$
- Reagents: 2,4-dimethoxyaniline, 3-chloropropanoyl chloride
- Base: Triethylamine or similar to neutralize HCl formed
- Solvent: Dichloromethane (DCM) or dry toluene
- Temperature: 0–5°C to control exothermic reaction
This approach mirrors the synthesis of 3-chloro-N-(2,4-difluorophenyl)propanamide, where 2,4-difluoroaniline reacts with 3-chloropropanoyl chloride under similar conditions.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Triethylamine (1.1 eq) | Neutralizes HCl, prevents side reactions |
| Solvent | Dichloromethane or dry toluene | Aprotic solvents preferred for better control |
| Temperature | 0–5°C during addition, room temperature after | Controls reaction rate and minimizes by-products |
| Reaction Time | 12–36 hours | Longer times ensure complete conversion |
| Workup | Aqueous wash, filtration, recrystallization | Removes impurities and isolates pure product |
The dropwise addition of 3-chloropropanoyl chloride to the amine solution under cooling is essential to control the exothermic nature of the acylation. Stirring is maintained for extended periods (up to 36 hours) to ensure complete reaction.
Alternative Synthetic Approaches
Use of Potassium Carbonate as Base
In some protocols, potassium carbonate is used instead of triethylamine, especially when the reaction is performed in dry toluene. This base facilitates the acylation of substituted anilines with acid chlorides, including 3-chloropropanoyl chloride, under mild conditions.
Nucleophilic Substitution at the 3-Chloro Position
The chloro substituent on the propanamide chain can undergo nucleophilic substitution, allowing further functionalization. This step is generally performed after the amide formation.
| Nucleophile | Conditions | Product Example |
|---|---|---|
| Amines (e.g., NH₃) | DMF, 60°C, 12 hours | 3-amino-N-(2,4-dimethoxyphenyl)propanamide (analogous) |
| Thiols (e.g., NaSH) | Ethanol, reflux, 8 hours | 3-mercapto-N-(2,4-dimethoxyphenyl)propanamide (analogous) |
Polar aprotic solvents like DMF enhance substitution rates by stabilizing transition states. However, steric hindrance from the adjacent amide group requires prolonged reaction times.
Scale-Up and Industrial Considerations
Industrial synthesis follows the same fundamental chemistry but employs:
- Larger reactors with precise temperature and addition rate control
- Automated systems for monitoring reaction parameters
- Use of continuous flow techniques to improve safety and yield
These adaptations ensure high purity and reproducibility at scale, minimizing side reactions and waste.
Research Findings and Yield Data
Although specific yield data for this compound are scarce, yields for analogous compounds synthesized under similar conditions typically range from 70% to 90% after purification.
Key findings emphasize the importance of temperature control and base selection to maximize yield and minimize hydrolysis or polymerization side reactions.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Amide bond formation | 2,4-dimethoxyaniline + 3-chloropropanoyl chloride, triethylamine, DCM, 0–5°C | Formation of this compound |
| Base alternative | Potassium carbonate, dry toluene, room temp | Mild reaction conditions, good yields |
| Nucleophilic substitution | Amines or thiols, DMF or ethanol, 60°C reflux | Functionalization at 3-chloro position |
| Workup and purification | Aqueous washes, filtration, recrystallization | Isolation of pure product |
| Industrial scale-up | Automated reactors, controlled addition, temperature monitoring | High yield, reproducibility |
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-(2,4-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-N-(2,4-dimethoxyphenyl)propanamide has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 5 µM against human breast cancer cells (MCF-7) and 7 µM against lung cancer cells (A549). The mechanism involves inducing apoptosis through the activation of caspase pathways.
- Antimicrobial Activity : The compound has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 15 µg/mL for some strains, indicating its potential as an antibacterial agent.
Biological Research
Research indicates that this compound interacts with various biological targets:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in cancer progression and bacterial resistance mechanisms. For example, it inhibits the enzyme dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis .
- Modulation of Biological Pathways : The compound is being explored for its role in modulating signaling pathways related to inflammation and cell proliferation, making it a candidate for further drug development .
Industrial Applications
This compound is also utilized in industrial settings:
- Synthesis of Specialty Chemicals : The compound serves as an intermediate in the production of various specialty chemicals and pharmaceuticals. Its unique structure allows for further modifications leading to the development of new compounds with enhanced properties .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on various cancer cell lines. Researchers observed significant growth inhibition in MCF-7 and A549 cells compared to untreated controls. Flow cytometry analysis revealed increased apoptosis rates in treated cells .
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial efficacy of this compound against clinical isolates of resistant strains. The study reported that the compound effectively inhibited bacterial growth at concentrations lower than those required for standard antibiotics, suggesting its potential use as a lead compound in antibiotic development .
Mechanism of Action
The mechanism by which 3-chloro-N-(2,4-dimethoxyphenyl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Differences
- Chlorine Position: The 3-chloro group on the propanamide chain is conserved across analogs, facilitating nucleophilic substitution reactions in drug design .
Synthetic Routes :
- Most analogs are synthesized via Schotten-Baumann reactions (e.g., coupling amines with acyl chlorides), as seen in N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide ().
- 3-Chloro-N-(4-methoxyphenyl)propanamide () was crystallized from dichloromethane, revealing planar amide geometry and intermolecular hydrogen bonding (N–H···O, C–H···O), which influence packing and stability .
- 3-Chloro-N-(4-sulfamoylphenethyl)propanamide () demonstrated cytotoxicity in computational studies, highlighting the role of sulfonamide groups in bioactivity .
Physicochemical and Spectral Data
- Melting Points :
- Spectroscopy :
Biological Activity
3-Chloro-N-(2,4-dimethoxyphenyl)propanamide is a chemical compound with significant potential in biochemical and medicinal research. Its molecular formula is C₁₄H₁₄ClNO₄, and it features a chloro group attached to a propanamide backbone, substituted with a 2,4-dimethoxyphenyl group. This compound has garnered attention for its biological activities, particularly in enzyme inhibition and receptor binding.
Biological Mechanisms and Activities
The biological activity of this compound primarily involves its interactions with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Here are some key findings regarding its biological activities:
- Enzyme Inhibition : The compound has been utilized in studies to investigate its potential as an enzyme inhibitor. It shows promise in modulating enzymatic pathways that are crucial for various physiological processes.
- Receptor Binding : Research indicates that this compound may interact with specific receptors, which could lead to therapeutic applications in drug development.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit antiproliferative properties against cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, indicating significant cytotoxicity compared to standard treatments like doxorubicin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The substitution patterns on the phenyl ring and the presence of the chloro group play vital roles in determining the compound's efficacy as an inhibitor or modulator.
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | TBD | Anticancer |
| Doxorubicin | 2.29 | Standard anticancer agent |
Case Studies
Several studies have explored the biological activity of similar compounds and their derivatives:
- Antiproliferative Studies : A series of compounds derived from this compound were synthesized and tested for their antiproliferative effects on various cancer cell lines. These studies revealed that modifications to the phenyl group significantly influenced their cytotoxicity profiles .
- Enzyme Targeting : Investigations into enzyme inhibition have highlighted the potential of this compound to act on specific targets involved in cancer progression, such as histone deacetylases (HDACs), which are known to play a role in gene expression regulation and cancer cell proliferation .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-chloro-N-(2,4-dimethoxyphenyl)propanamide?
The compound is typically synthesized via nucleophilic substitution or amidation reactions. For example, a chloro-propionyl chloride derivative can react with a substituted aniline (e.g., 2,4-dimethoxyaniline) in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) at low temperatures (−10°C to 50°C). Work-up involves aqueous/organic phase separation, followed by purification via column chromatography or recrystallization. Yields often exceed 90% under optimized conditions .
| Reaction Parameters | Conditions |
|---|---|
| Reactants | Chloropropionyl chloride + 2,4-dimethoxyaniline |
| Solvent | Dichloromethane or acetonitrile |
| Temperature | −10°C to 50°C |
| Reaction Time | 1–24 hours |
| Purification | Column chromatography or recrystallization |
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized via slow evaporation in solvents like ethanol or acetone. Diffraction data are collected at low temperatures (e.g., 100 K) using Mo-Kα radiation (λ = 0.71073 Å). Software suites like SHELXL refine the structure, resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : and NMR identify proton environments (e.g., methoxy groups at δ 3.8–3.9 ppm) and carbonyl signals (δ ~165–170 ppm).
- IR : Stretching vibrations for amide C=O (~1650 cm) and N–H (~3300 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for structurally similar analogs?
Discrepancies arise from solvent effects, tautomerism, or conformational flexibility. Solutions include:
- Variable-Temperature NMR : To probe dynamic processes (e.g., hindered rotation).
- Computational Modeling : Density Functional Theory (DFT) calculates optimized geometries and chemical shifts, which are compared to experimental data.
- Multi-Spectral Correlation : Cross-validate with IR, Raman, and X-ray data .
Q. What strategies optimize the synthesis of this compound derivatives for pharmacological screening?
Q. How does computational modeling predict the biological activity of this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to target proteins (e.g., kinases or G-quadruplex DNA). Pharmacophore models identify critical interactions (e.g., hydrogen bonds with methoxy groups). Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent effects with activity .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- pH-Dependent Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC.
- Forced Degradation : Expose to heat, light, or oxidants (e.g., HO) to identify degradation products.
- Metabolic Profiling : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated metabolism .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with computational bond-length predictions?
- Thermal Motion : X-ray data include thermal displacement parameters, whereas DFT assumes static structures.
- Crystal Packing Effects : Intermolecular forces (e.g., π-π stacking) distort bond lengths relative to gas-phase calculations.
- Refinement Errors : Overfitting in SHELXL can exaggerate minor discrepancies. Validate with Hirshfeld surface analysis .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
